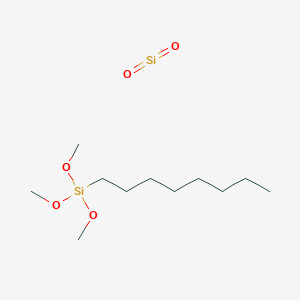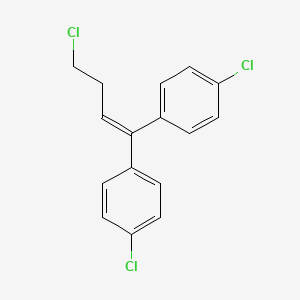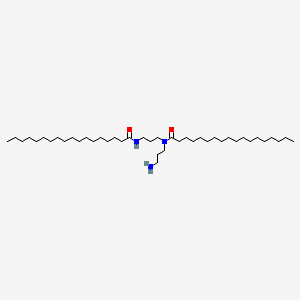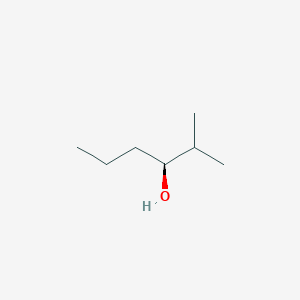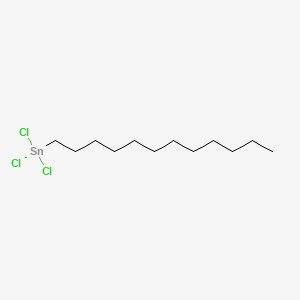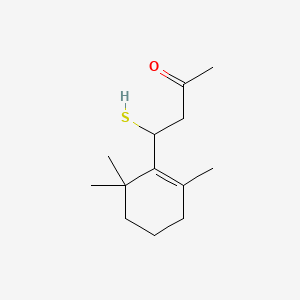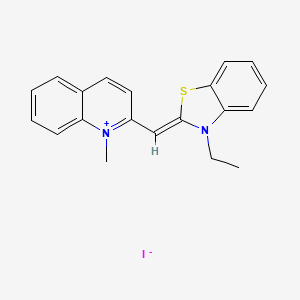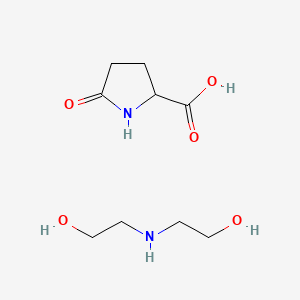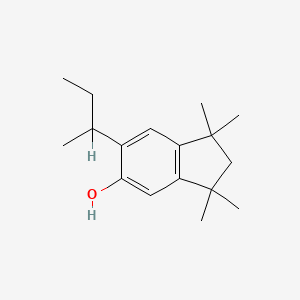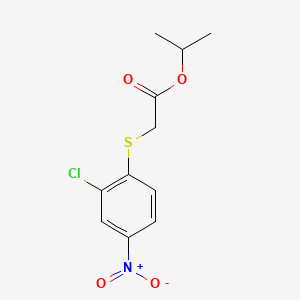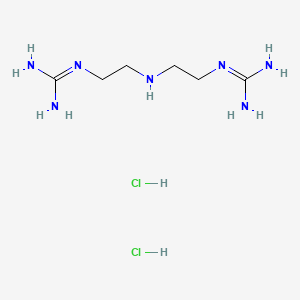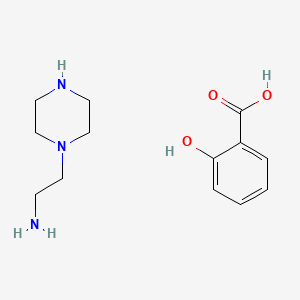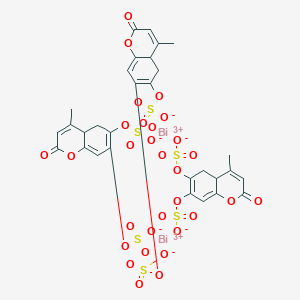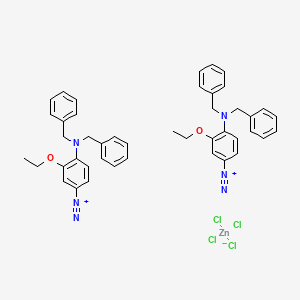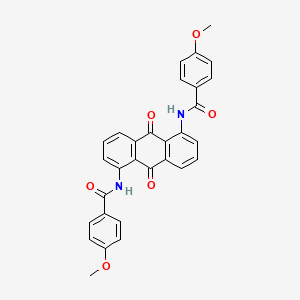
N,N'-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide): is a chemical compound with the molecular formula C30H22N2O6 and a molecular weight of 506.5055 g/mol This compound is characterized by its anthracene core, which is substituted with two methoxybenzamide groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) typically involves the reaction of 9,10-anthraquinone with 4-methoxybenzoyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include 9,10-anthraquinone, 4-methoxybenzoyl chloride, and a base such as triethylamine .
化学反应分析
Types of Reactions: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reaction conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
科学研究应用
Chemistry: In chemistry, N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) is used as a precursor for the synthesis of various organic compounds. It serves as a building block for the development of new materials with unique properties .
Biology and Medicine: It is being studied for its potential use in drug development and as a probe for studying biological processes .
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows it to impart specific colors and properties to the final products .
作用机制
The mechanism of action of N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved in its mechanism of action are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
相似化合物的比较
- N,N’-(4-Hydroxy-9,10-dihydro-9,10-dioxoanthracene-1,5-diyl)bis(benzamide)
- N,N’-(9,10-Dihydro-4,8-dihydroxy-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide)
- N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(3-chlorobenzamide)
Uniqueness: N,N’-(9,10-Dihydro-9,10-dioxoanthracene-1,5-diyl)bis(4-methoxybenzamide) is unique due to its specific substitution pattern on the anthracene core. The presence of methoxybenzamide groups imparts distinct chemical and physical properties, making it suitable for various applications .
属性
CAS 编号 |
75311-81-8 |
|---|---|
分子式 |
C30H22N2O6 |
分子量 |
506.5 g/mol |
IUPAC 名称 |
4-methoxy-N-[5-[(4-methoxybenzoyl)amino]-9,10-dioxoanthracen-1-yl]benzamide |
InChI |
InChI=1S/C30H22N2O6/c1-37-19-13-9-17(10-14-19)29(35)31-23-7-3-5-21-25(23)27(33)22-6-4-8-24(26(22)28(21)34)32-30(36)18-11-15-20(38-2)16-12-18/h3-16H,1-2H3,(H,31,35)(H,32,36) |
InChI 键 |
JAXCBQWXGCQMLT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC(=O)C5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


